Barium iodide dihydrate

Catalog No.
S767562
CAS No.
7787-33-9
M.F
BaH2I2O
M. Wt
409.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium iodide dihydrate

CAS Number

7787-33-9

Product Name

Barium iodide dihydrate

IUPAC Name

barium(2+);diiodide;hydrate

Molecular Formula

BaH2I2O

Molecular Weight

409.15 g/mol

InChI

InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2

InChI Key

SWTWMMDNFNVMEN-UHFFFAOYSA-L

SMILES

O.O.[I-].[I-].[Ba+2]

Canonical SMILES

O.[I-].[I-].[Ba+2]

The exact mass of the compound Barium(2+);diiodide;dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Barium iodide dihydrate (BaI2·2H2O) is a high-density (5.0 g/cm³), highly soluble alkaline earth halide that serves as a critical precursor for both materials science and complex organic synthesis. Unlike lighter barium halides, it exhibits exceptional solubility in polar organic solvents such as ethanol and acetone, making it highly suitable for nonaqueous reaction environments [1]. Commercially, the dihydrate form is the preferred procurement choice over the anhydrous form because it provides a stable, stoichiometrically precise vehicle for barium and iodide ions that can be safely shipped and stored, then cleanly dehydrated in situ to yield highly reactive anhydrous barium iodide [2].

Substituting barium iodide dihydrate with barium chloride or barium bromide fundamentally alters process chemistry due to the significantly lower solubility of lighter halides in organic solvents and the weaker leaving-group ability of chloride and bromide ions [1]. Conversely, attempting to bypass the dihydrate by directly procuring anhydrous barium iodide introduces severe handling risks; the anhydrous form is extremely hygroscopic and prone to uncontrolled moisture absorption during transit. This alters the effective molar mass and can lead to irreversible hydrolysis, forming barium oxide or barium hydroxide impurities that poison sensitive downstream applications such as scintillator crystal growth and organometallic catalysis [2].

Nonaqueous Solubility for Homogeneous Processing

When formulating nonaqueous barium solutions, barium iodide dihydrate provides a measurable advantage over lighter barium halides. While barium chloride (BaCl2) is practically insoluble in acetone and poorly soluble in ethanol, BaI2·2H2O is highly soluble in both solvents [1]. This solubility differential allows for the preparation of homogeneous organic solutions of barium, which is impossible with chloride or bromide salts without the use of complexing agents.

Evidence DimensionSolubility in polar organic solvents (acetone/ethanol)
Target Compound DataSoluble in acetone and ethanol
Comparator Or BaselineBaCl2 / BaBr2 (Insoluble or poorly soluble in acetone)
Quantified DifferenceEnables homogeneous dissolution in organic solvents, whereas BaCl2 remains a solid suspension.
ConditionsAmbient temperature, polar organic solvent systems

Allows buyers to utilize barium in organic synthesis and sol-gel processes without requiring phase-transfer catalysts or aqueous conditions.

In Situ Activation for Organometallic Synthesis

For moisture-sensitive organometallic chemistry, procuring commercial anhydrous barium iodide often results in variable reagent titer due to moisture absorption during transit. Barium iodide dihydrate can be reliably procured and activated in situ. Heating the dihydrate to 150°C under a 6 mmHg vacuum for 12 hours quantitatively removes the water of hydration, yielding activated anhydrous BaI2 [1]. This controlled dehydration prevents the formation of unreactive barium oxide or hydroxide species that plague improperly stored anhydrous stocks.

Evidence DimensionThermal dehydration efficiency and reagent titer
Target Compound DataComplete dehydration at 150°C (6 mmHg, 12h) yielding pure active BaI2
Comparator Or BaselineCommercial anhydrous BaI2 (subject to transit hydration and partial hydrolysis)
Quantified DifferenceEliminates the variable inactive mass fraction found in degraded anhydrous stocks, ensuring precise stoichiometric control.
ConditionsVacuum drying (6 mmHg) at 150°C prior to solvent addition

Procuring the dihydrate and activating it on-site guarantees maximum reactivity and stoichiometric precision for moisture-sensitive Barbier-type reactions.

Scintillator Crystal Purity and Defect Suppression

In the manufacturing of Eu2+-doped barium iodide scintillators, oxygen impurities from degraded precursors severely impact performance. Crystals grown from air-exposed anhydrous BaI2 exhibit a broad, slow defect emission band at 550 nm with a decay time exceeding 3 μs. In contrast, utilizing a stable dihydrate precursor that is carefully dehydrated and zone-refined suppresses this defect band, ensuring the primary Eu2+ emission occurs at 420 nm with a fast ~450 ns decay time and a light yield exceeding 30,000 photons/MeV [1].

Evidence DimensionLuminescence emission profile and light yield
Target Compound DataPrimary emission at 420 nm (~450 ns decay), >30,000 photons/MeV
Comparator Or BaselineDegraded anhydrous precursor (Strong 550 nm defect emission, >3 μs decay)
Quantified DifferenceSuppresses the 550 nm defect band and restores the sub-microsecond decay time required for radiation detection.
ConditionsEu2+ doped single-crystal scintillator excited by beta radiation (0.546 MeV)

For radiation detector manufacturing, starting with a stable dihydrate and properly refining it prevents oxygen-mediated lattice defects that ruin scintillator timing resolution.

High-Resolution Scintillator Manufacturing

Barium iodide dihydrate is the preferred stable precursor for Bridgman growth of BaI2:Eu2+ and SrI2:Eu2+ crystals. By controlling the dehydration process, manufacturers avoid transit-induced hydrolysis, ensuring high light yields (>30,000 photons/MeV) and fast decay times without oxygen-defect interference [1].

In Situ Generation of Organobarium Reagents

For complex organic synthesis, the dihydrate is procured and activated in situ under vacuum (150°C, 6 mmHg) to generate highly reactive, stoichiometrically precise anhydrous BaI2. This is critical for Barbier-type alkylation reactions where degraded commercial anhydrous stocks would lead to incomplete conversions [2].

Nonaqueous Materials Processing and Sol-Gel Synthesis

Leveraging its solubility in acetone and ethanol, barium iodide dihydrate is used to formulate homogeneous barium-containing sol-gel precursors or thin-film coatings where aqueous solutions or lighter barium halides (like BaCl2) are incompatible due to insolubility [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

409.72476 g/mol

Monoisotopic Mass

409.72476 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7787-33-9

Dates

Last modified: 08-15-2023

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